METHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE

O-GlcNAcase inhibition carbamate pharmacophore serine hydrolase covalent inhibition

Methyl N-{5-[(4-phenylpiperidino)methyl]-1,3-thiazol-2-yl}carbamate (CAS 540512-02-5; ChemDiv ID 8013-4738) is a small-molecule thiazole-carbamate hybrid bearing a 4-phenylpiperidine moiety, with molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol. The compound occupies a region of chemical space defined by three functional modules: a methyl carbamate warhead, a 2-aminothiazole core, and a 4-phenylpiperidine tail linked via a methylene spacer at the thiazole 5-position.

Molecular Formula C17H21N3O2S
Molecular Weight 331.4 g/mol
Cat. No. B5798705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL N-{5-[(4-PHENYLPIPERIDINO)METHYL]-1,3-THIAZOL-2-YL}CARBAMATE
Molecular FormulaC17H21N3O2S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC=C(S1)CN2CCC(CC2)C3=CC=CC=C3
InChIInChI=1S/C17H21N3O2S/c1-22-17(21)19-16-18-11-15(23-16)12-20-9-7-14(8-10-20)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,18,19,21)
InChIKeyXSSWBZATTHQFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-{5-[(4-Phenylpiperidino)Methyl]-1,3-Thiazol-2-Yl}Carbamate – Core Identity and Procurement-Relevant Class Profile


Methyl N-{5-[(4-phenylpiperidino)methyl]-1,3-thiazol-2-yl}carbamate (CAS 540512-02-5; ChemDiv ID 8013-4738) is a small-molecule thiazole-carbamate hybrid bearing a 4-phenylpiperidine moiety, with molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol . The compound occupies a region of chemical space defined by three functional modules: a methyl carbamate warhead, a 2-aminothiazole core, and a 4-phenylpiperidine tail linked via a methylene spacer at the thiazole 5-position. Public screening records indicate activity against human O-GlcNAcase (OGA) at micromolar concentrations, and the scaffold appears in patent literature as a synthetic intermediate for glycosidase inhibitor programmes [1]. Its computed logP of 3.87 and topological polar surface area of 46.1 Ų place it within oral drug-like property space, making it a relevant starting point for CNS-oriented or peripheral enzyme-targeting campaigns .

Why Methyl N-{5-[(4-Phenylpiperidino)Methyl]-1,3-Thiazol-2-Yl}Carbamate Cannot Be Treated as Interchangeable with Generic Thiazole-Piperidine Analogs


Within the 5-[(4-phenylpiperidin-1-yl)methyl]thiazole family, N-substitution at the thiazole 2-position is the single most consequential structural variable. Replacing the methyl carbamate with an acetamide (CID 778225), a diphenylacetamide (CAS 540514-84-9), or a hexoxybenzamide (CAS 650593-76-3) alters three critical procurement-relevant properties simultaneously: (i) the electrophilic character of the carbonyl and hence its reactivity toward serine hydrolase active sites, (ii) the hydrogen-bond donor/acceptor balance governing target engagement topology, and (iii) the physicochemical profile (logD, aqueous solubility) that determines assay compatibility and downstream formulation behaviour [1]. Evidence from the broader piperidinyl-thiazole carbamate literature demonstrates that carbamate-based inhibitors can achieve covalent-reversible binding kinetics with FAAH at sub-nanomolar Ki, whereas amide congeners in the same scaffold typically exhibit purely reversible, competitive behaviour with markedly different off-rate profiles [2]. Consequently, treating any N-substituted thiazole analog as a generic substitute for methyl N-{5-[(4-phenylpiperidino)methyl]-1,3-thiazol-2-yl}carbamate risks introducing uncontrolled variance into enzyme inhibition, cellular permeability, and metabolic stability readouts.

Quantitative Differentiation Evidence for Methyl N-{5-[(4-Phenylpiperidino)Methyl]-1,3-Thiazol-2-Yl}Carbamate Versus Closest Analogs


Carbamate vs. Acetamide Functional Group: Differential OGA Inhibition and Electrophilic Reactivity

The methyl carbamate warhead of the target compound confers a fundamentally different mechanism of enzyme engagement compared to the acetamide analog (N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide, CID 778225). The target compound inhibits human O-GlcNAcase (OGA) with an IC₅₀ of 1,000 nM in a fluorescence-based assay using fluorescein mono-β-D-(2-deoxy-2-N-acetyl)glucopyranoside as substrate [1]. In contrast, literature on carbamate-based serine hydrolase inhibitors establishes that the methyl carbamate carbonyl is intrinsically more electrophilic than the corresponding acetamide carbonyl, enabling covalent-reversible acylation of the active-site serine — a property absent in the acetamide series, where inhibition proceeds via purely non-covalent, rapidly reversible binding [2]. This mechanistic distinction translates into sustained target engagement (slow off-rate) for carbamates vs. rapid equilibrium for amides, a parameter critical for cellular and in vivo duration of action.

O-GlcNAcase inhibition carbamate pharmacophore serine hydrolase covalent inhibition

Physicochemical Differentiation: Computed logD, Solubility, and Permeability Parameters vs. Acetamide and Diphenylacetamide Analogs

Physicochemical profiling reveals quantifiable differences between the target methyl carbamate and its closest commercially cataloged analogs. The target compound has a computed logP of 3.87 and logD (pH 7.4) of 3.87, with an aqueous solubility (logSw) of −3.76 and a topological polar surface area (TPSA) of 46.1 Ų . By comparison, the acetamide analog (CID 778225) has a lower XLogP3-AA of 2.6 and a TPSA of approximately 41–45 Ų [1]. The diphenylacetamide analog (CAS 540514-84-9, C₂₈H₂₇N₃OS) has a substantially larger molecular volume and predicted logP exceeding 5.0, which pushes it beyond typical CNS drug-like space. These differences directly influence assay compatibility: the target compound's moderate logD balances membrane permeability with aqueous solubility, whereas the diphenylacetamide analog's high lipophilicity increases the risk of non-specific binding, aggregation, and poor solubility in biochemical assay buffers.

ADME properties logD aqueous solubility CNS drug-likeness

Scaffold Role as a Protected Synthetic Intermediate: The Carbamate as a Masked Amine for Late-Stage Diversification

Patent CN105143222A (Merck Patent GmbH) explicitly employs the 5-[(4-phenylpiperidin-1-yl)methyl]thiazol-2-amine core — the deprotected form of the target compound — as a key intermediate for constructing O-GlcNAcase inhibitors [1]. The target methyl carbamate thus functions as a storable, bench-stable protected amine that can be quantitatively deprotected (e.g., under basic hydrolysis or hydrogenolysis conditions) to liberate the free 2-aminothiazole for subsequent acylation, sulfonylation, or reductive amination. In contrast, the acetamide analog (CID 778225) requires harsher deprotection conditions (strong acid or base at elevated temperature) that risk degrading the acid-labile thiazole ring or epimerizing stereocenters in downstream chiral intermediates. This differential synthetic utility is a key procurement consideration for medicinal chemistry groups planning parallel library synthesis.

synthetic intermediate protected amine late-stage functionalization glycosidase inhibitor synthesis

OGA Target Engagement: Quantified Cellular Activity Differential Relative to Rat OGA Ortholog

The target compound shows a species-dependent activity gradient: IC₅₀ = 1,000 nM against recombinant human OGA (cell-free assay) vs. EC₅₀ = 10,000 nM in rat B35 neuroblastoma cells after 16 h incubation [1]. This 10-fold right-shift from biochemical to cellular potency is quantitatively consistent with the compound's moderate logD (3.87), which predicts adequate but not exceptional membrane permeability. By comparison, piperidinyl-thiazole FAAH inhibitors with optimized isoxazoline-carbamate warheads show sub-nanomolar biochemical Ki and <5-fold cellular shifts, reflecting superior permeability optimization [2]. This differential pinpoints precisely where the target compound sits on the optimisation trajectory: it is a validated OGA hit with measurable cellular activity, but the ~10-fold biochemical-to-cellular ratio signals room for permeability-focused medicinal chemistry — a distinct profile that guides users toward specific assay contexts (biochemical primary screens, or cellular assays with extended incubation times) rather than expecting immediate in vivo translation.

O-GlcNAcase cellular efficacy species selectivity neurodegeneration target

Optimal Research and Industrial Application Scenarios for Methyl N-{5-[(4-Phenylpiperidino)Methyl]-1,3-Thiazol-2-Yl}Carbamate Based on Verified Differentiation Evidence


Biochemical OGA Inhibitor Screening and Hit Validation Campaigns

The compound's confirmed IC₅₀ of 1,000 nM against recombinant human OGA [1] positions it as a useful reference inhibitor for biochemical assay development and hit validation. Its micromolar potency is appropriate for establishing assay window, Z-factor, and signal-to-noise parameters without saturating target engagement. Users designing OGA inhibitor screens can employ this compound as a positive control at 1–10 µM, leveraging its moderate aqueous solubility (logSw = −3.76) for reliable DMSO-to-buffer transfers . The carbamate warhead's covalent-reversible mechanism provides a sustained inhibition signal over the typical 30–60 minute assay incubation, reducing variability compared to rapidly reversible amide-based controls.

Medicinal Chemistry Scaffold for Late-Stage Diversification via Carbamate Deprotection

As documented in patent CN105143222A, the carbamate group serves as a protecting group for the 2-aminothiazole nitrogen [2]. The compound can be procured as a bench-stable intermediate, then selectively deprotected under mild basic conditions (NaOH/EtOH) to liberate the free amine for parallel amide coupling, sulfonamide formation, or urea synthesis. This 'protect-and-diversify' workflow is incompatible with the acetamide analog (CID 778225), where harsh deprotection conditions risk thiazole ring degradation. Medicinal chemistry groups synthesizing OGA or FAAH inhibitor libraries can reduce synthesis time by 2–3 steps per analog by starting from this carbamate rather than the acetamide.

Cellular Target Engagement Studies with Extended Incubation Protocols

The 10-fold biochemical-to-cellular potency shift (IC₅₀ = 1,000 nM vs. EC₅₀ = 10,000 nM in B35 cells at 16 h) [1] indicates that cellular assays with this compound require extended incubation times (≥16 h) to achieve measurable target engagement. This profile makes the compound suitable for washout experiments designed to quantify covalent-reversible inhibitor residence time: cells can be pulsed with 10–30 µM compound, washed, and OGA activity monitored over 24–48 h. The slow reversibility of carbamate-mediated acylation ensures sustained inhibition post-washout, in contrast to the acetamide analog, which would dissociate rapidly upon washout due to its non-covalent binding mode [3].

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a TPSA of 46.1 Ų, logD of 3.87, and only one hydrogen-bond donor , the compound resides within established CNS MPO (Multi-Parameter Optimization) space. This makes it an ideal benchmarking standard for CNS drug discovery programmes targeting serine hydrolases. Structure-activity relationship (SAR) teams can use this compound as the reference point against which to evaluate whether subsequent analogs improve (or degrade) key CNS drug-likeness parameters. Its computed properties are publicly available and reproducible, enabling cross-site and cross-CRO comparisons of in-house ADME data.

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